Methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoate
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Overview
Description
Methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolidinyl group attached to a benzoate moiety, with additional functional groups that contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-propoxybenzaldehyde with pyrrolidine-2,5-dione under controlled conditions to form the intermediate compound. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of suitable catalysts and solvents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]amino}benzoate
- Methyl 4-{[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]amino}benzoate
- Methyl 4-{[2,5-dioxo-1-(4-butoxyphenyl)pyrrolidin-3-yl]amino}benzoate
Uniqueness
Methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoate stands out due to its specific propoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
methyl 4-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-12-28-17-10-8-16(9-11-17)23-19(24)13-18(20(23)25)22-15-6-4-14(5-7-15)21(26)27-2/h4-11,18,22H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSNYMHRPRSUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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